molecular formula C12H14O3 B13521550 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylicacid

2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylicacid

Cat. No.: B13521550
M. Wt: 206.24 g/mol
InChI Key: SUQHLDZSNDHLBA-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound with a unique structure that includes an indene backbone

Preparation Methods

The synthesis of 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the methoxymethyl group can participate in oxidation reactions with reagents like nitrogen dioxide, leading to the formation of stable intermediates and products . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its role in drug development. In industry, it can be used in the production of polymers, resins, and other materials .

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the methoxymethyl group can undergo reactions that lead to the formation of reactive intermediates, which can then interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can be compared with similar compounds, such as pyrrole alkaloids and pyrrolidinone derivatives. These compounds share some structural similarities but differ in their chemical properties and biological activities. For instance, pyrrole alkaloids like 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid have distinct chemical structures and biological activities . Pyrrolidinone derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(methoxymethyl)-1,3-dihydroindene-2-carboxylic acid

InChI

InChI=1S/C12H14O3/c1-15-8-12(11(13)14)6-9-4-2-3-5-10(9)7-12/h2-5H,6-8H2,1H3,(H,13,14)

InChI Key

SUQHLDZSNDHLBA-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC2=CC=CC=C2C1)C(=O)O

Origin of Product

United States

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